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  • Product: 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
  • CAS: 1227465-71-5

Core Science & Biosynthesis

Foundational

Identification and Validation of Target Receptors for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Analogues

Executive Summary & Chemical Rationale The 1,3,8-triazaspiro[4.5]dec-1-en-4-one chemotype represents a highly privileged, rigid spirocyclic scaffold in contemporary medicinal chemistry. Characterized by a piperidine ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The 1,3,8-triazaspiro[4.5]dec-1-en-4-one chemotype represents a highly privileged, rigid spirocyclic scaffold in contemporary medicinal chemistry. Characterized by a piperidine ring spiro-fused to an imidazolinone core, this structural motif precisely mimics peptide β -turns. Its unique three-dimensional conformation allows it to act as a potent peptidomimetic, enabling the deep penetration of orthosteric and intracellular allosteric binding pockets across both Class A and Class B G-protein coupled receptors (GPCRs).

Recent high-throughput screening (HTS) and target deconvolution efforts have identified two primary, highly validated target receptors for the 2-amino and 2-substituted analogues of this scaffold: the Delta Opioid Receptor (DOR) and the Human Parathyroid Hormone Receptor 1 (hPTHR1) . This whitepaper details the mechanistic rationale and the self-validating experimental protocols required to characterize these analogues.

Target 1: Delta Opioid Receptor (DOR) - Biased Agonism

The 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one analogue has been identified as a novel, highly selective chemotype for the Delta Opioid Receptor (DOR), demonstrating selectivity over a panel of 167 other GPCRs[1][2].

Mechanistic Causality

Traditional DOR agonists (e.g., SNC80) recruit β -arrestin, a signaling pathway intrinsically linked to severe adverse effects in preclinical models, most notably convulsions and seizures. The 2-amino spirocyclic chemotype exhibits a strongly biased signaling profile toward Gi/o​ -protein activation while minimizing β -arrestin recruitment. Proving this G-protein bias is critical; without it, the compound cannot be advanced as a safe, non-conventional analgesic for chronic pain management.

Protocol: Validation of DOR Biased Agonism

To establish a self-validating system for biased agonism, functional activation of the G-protein must be mathematically compared against β -arrestin recruitment using a reference ligand.

  • Radioligand Binding Assay (Affinity): Incubate membrane preparations expressing human DOR with 1 nM [ 3 H]naltrindole (a competitive antagonist) and varying concentrations of the spiro-analogue. Filter and measure radioactivity to determine the inhibition constant ( Ki​ ).

  • [ 35 S]GTP γ S Binding Assay (G-protein Activation): Incubate DOR membranes with the analogue in an assay buffer containing excess GDP and [ 35 S]GTP γ S. The displacement of GDP by the radiolabeled GTP analogue quantifies Gi/o​ activation. Generate a concentration-response curve to determine the EC50​ and Emax​ .

  • β -Arrestin Recruitment Assay: Utilize an enzyme fragment complementation assay (e.g., PathHunter). Stimulate the cells and measure chemiluminescence to quantify β -arrestin coupling.

  • Bias Factor Calculation (Self-Validation): Calculate the transduction coefficient ( ΔΔlog(τ/KA​) ) utilizing the Black-Leff operational model. A statistically significant positive bias factor confirms that the analogue's therapeutic window is separated from its seizure-inducing liability.

Target 2: Human Parathyroid Hormone Receptor 1 (hPTHR1) - Full Agonism

Advanced 2-aryl and 2-alkyl analogues of the 1,3,8-triazaspiro[4.5]dec-1-en-4-one core, notably PCO371 and CH5447240 , have been validated as first-in-class, orally active small-molecule agonists for hPTHR1, a Class B GPCR [3][4].

Mechanistic Causality

Hypoparathyroidism is conventionally treated with cumbersome daily injections of peptide hormones like PTH(1-34). The spiro-imidazolone core of PCO371 binds to an intracellular allosteric pocket, heavily relying on a critical interaction with Proline 415 of hPTHR1 [5][6]. Because hPTHR1 is pleiotropic—coupling to both Gs​ (bone formation) and Gq​ (calcium homeostasis)—a true therapeutic mimetic must activate both pathways. Measuring only one pathway risks advancing a partial agonist that could cause hypercalciuria.

Protocol: Multiplexed Gs/Gq Functional Validation
  • Cell Preparation: Seed COS-7 or HEK293 cells stably expressing hPTHR1 into 384-well microplates.

  • cAMP Accumulation ( Gs​ Pathway): Stimulate cells with the spiro-analogue in the presence of 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the rapid degradation of cAMP, allowing for the accurate quantification of Gs​ activation. Lyse cells and quantify cAMP using Homogeneous Time-Resolved Fluorescence (HTRF).

  • PLC/IP1 Activation ( Gq​ Pathway): In parallel wells, stimulate cells in the presence of 50 mM LiCl. Causality: LiCl blocks inositol monophosphatase, preventing IP1 degradation. Quantify IP1 accumulation using an AlphaLISA assay.

  • Chimeric Receptor Control (Self-Validation): Transfect a separate cohort of cells with PTHR1/PTHR2 chimeras. Because the spiro-analogue does not activate PTHR2, mutating Proline 415 to the corresponding PTHR2 residue must abolish agonism. This step definitively self-validates the specific intracellular binding site.

Quantitative Data Presentation

The following table summarizes the pharmacological profiling of the spirocyclic chemotype across its primary validated targets.

Target ReceptorAnalogue ExampleBinding Affinity ( Ki​ / IC50​ )Functional Activity ( EC50​ )Primary Signaling PathwayTherapeutic Indication
hPTHR1 PCO371 / CH5447240~1.5 nM~0.2 nM (cAMP) Gαs​ , Gαq​ (Full Agonist)Hypoparathyroidism
DOR 2-(Dimethylamino)-...< 10 nM< 5 nM (GTP γ S) Gαi/o​ (Biased Agonist)Chronic Pain
GCGR Patent WO2025222008A1N/AN/A Gαs​ Type 2 Diabetes

Workflow Visualization

The following diagram illustrates the logical workflow for deconvoluting and validating the GPCR targets of the 1,3,8-triazaspiro[4.5]dec-1-en-4-one library.

G Chemotype 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Library Synthesis HTS High-Throughput GPCR Screening (167-Target Panel) Chemotype->HTS Hit1 Hit: Class A GPCR Delta Opioid Receptor (DOR) HTS->Hit1 Hit2 Hit: Class B GPCR hPTHR1 Receptor HTS->Hit2 Val1 [35S]GTPγS Binding & Radioligand Displacement Hit1->Val1 Val2 cAMP Accumulation & PLC/IP1 Activation Hit2->Val2 Bias Bias Factor Calculation (G-protein vs. β-Arrestin) Val1->Bias Mut Chimeric Receptor Mutagenesis (Proline 415 Mapping) Val2->Mut Lead1 Lead: Biased DOR Agonist (Analgesia / No Seizures) Bias->Lead1 Lead2 Lead: Full hPTHR1 Agonist (Bone Turnover / Calcium) Mut->Lead2

Caption: GPCR Target Deconvolution & Validation Workflow for Spirocyclic Analogues.

References

  • Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism. Nature Communications (2016). URL:[Link]

  • Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist. Journal of Medicinal Chemistry (2020). URL:[Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

An Application Note and Laboratory Protocol for the Synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Introduction 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic derivative of creatine, a vital mol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Introduction

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a spirocyclic derivative of creatine, a vital molecule in cellular energy metabolism. The unique spirocyclic scaffold, which incorporates a piperidine ring fused to a 2-amino-imidazolin-4-one core, presents a compelling structure for investigation in medicinal chemistry and drug development. Such compounds are of interest for their potential to modulate enzyme activity, such as that of creatine kinase, or to serve as scaffolds for developing novel therapeutics. For instance, related 1,3,8-triazaspiro[4.5]decane derivatives have been investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), a target for treating ischemia-reperfusion injury.[1]

This document provides a detailed, step-by-step laboratory protocol for a plausible multi-step synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one, designed for researchers and scientists in organic and medicinal chemistry. The proposed pathway begins with the readily available 1-benzyl-4-piperidone and proceeds through a spiro-hydantoin intermediate. The rationale behind each step is explained, drawing upon established principles of heterocyclic chemistry.

Overall Synthetic Pathway

The synthesis is designed as a five-step sequence, commencing with a protected piperidone to construct the spirocyclic core, followed by functional group transformations to yield the desired product. An N-benzyl protecting group is utilized for the piperidine nitrogen, which can be removed in the final step to yield the target compound.

Synthetic_Workflow A 1-Benzyl-4-piperidone B Step 1: Bucherer-Bergs Reaction A->B KCN, (NH₄)₂CO₃ EtOH/H₂O C 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione(Spiro-hydantoin) B->C D Step 2: Thionation C->D Lawesson's Reagent Dioxane E 8-Benzyl-2-thioxo-1,3,8-triazaspiro[4.5]decan-4-one(Thiohydantoin) D->E F Step 3: S-Methylation E->F CH₃I, Base DMF G 8-Benzyl-2-(methylthio)-1,3,8-triazaspiro[4.5]dec-1-en-4-one F->G H Step 4: Amination G->H NH₃/MeOH I 2-Amino-8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one H->I J Step 5: Debenzylation I->J H₂, Pd/C HCl/MeOH K 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one J->K

Caption: Overall workflow for the synthesis of the target compound.

Materials and Reagents

The following table summarizes the key reagents required for the synthesis. Standard laboratory glassware, purification supplies (silica gel, solvents), and analytical equipment (NMR, LC-MS) are also necessary.

ReagentFormulaM.W. ( g/mol )SupplierNotes
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25e.g., Sigma-AldrichStarting material
Potassium Cyanide (KCN)KCN65.12e.g., Sigma-AldrichEXTREMELY TOXIC . Handle with extreme caution.
Ammonium Carbonate ((NH₄)₂CO₃)(NH₄)₂CO₃96.09e.g., Sigma-Aldrich
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.47e.g., Sigma-AldrichCorrosive, stench. Work in a fume hood.
Iodomethane (CH₃I)CH₃I141.94e.g., Sigma-AldrichToxic and volatile.
Ammonia solution (7N in Methanol)NH₃ in CH₃OH17.03 (NH₃)e.g., Sigma-Aldrich
Palladium on Carbon (10% Pd/C)Pd/C106.42 (Pd)e.g., Sigma-AldrichFlammable catalyst.
Hydrochloric Acid (concentrated)HCl36.46e.g., Sigma-AldrichCorrosive.
SolventsEthanol, Dioxane, DMF, Methanol, Ethyl Acetate-VariousAnhydrous where specified.

Detailed Experimental Protocol

Step 1: Synthesis of 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

This step employs the Bucherer-Bergs reaction, a well-established method for synthesizing spiro-hydantoins from ketones. The reaction involves the condensation of a ketone with cyanide and ammonium carbonate to form a spirocyclic hydantoin.

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-benzyl-4-piperidone (18.9 g, 0.10 mol), potassium cyanide (9.75 g, 0.15 mol), and ammonium carbonate (28.8 g, 0.30 mol).

  • To this mixture, add 150 mL of ethanol and 100 mL of deionized water.

  • Heat the reaction mixture to 60-65 °C in a water bath with vigorous stirring. Caution: This reaction must be performed in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.

  • Maintain the temperature and stirring for 24 hours. The reaction mixture will become a thick slurry.

  • After 24 hours, cool the mixture to room temperature and then in an ice bath for 1 hour.

  • Filter the resulting solid precipitate, wash it thoroughly with cold water (3 x 50 mL) and then with cold ethanol (2 x 30 mL) to remove unreacted starting materials and salts.

  • Dry the white solid under vacuum to a constant weight. The product, 8-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, is typically obtained in good yield and purity.

  • Rationale: The N-benzyl group is stable under these reaction conditions and serves to protect the piperidine nitrogen. The reaction conditions are standard for the Bucherer-Bergs synthesis of spiro-hydantoins from cyclic ketones.

Step 2: Synthesis of 8-Benzyl-2-thioxo-1,3,8-triazaspiro[4.5]decan-4-one

This step involves the selective thionation of one carbonyl group of the hydantoin intermediate using Lawesson's reagent. The carbonyl at the 2-position is generally more reactive towards thionation than the one at the 4-position in hydantoin systems.

Procedure:

  • To a dried 500 mL three-neck flask under a nitrogen atmosphere, add the spiro-hydantoin from Step 1 (13.0 g, 0.05 mol) and 200 mL of anhydrous 1,4-dioxane.

  • Add Lawesson's reagent (12.1 g, 0.03 mol, 0.6 equivalents) portion-wise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to room temperature and carefully quench by slowly adding 100 mL of a saturated aqueous sodium bicarbonate solution. Caution: Stench.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 8-benzyl-2-thioxo-1,3,8-triazaspiro[4.5]decan-4-one.

  • Rationale: Lawesson's reagent is a standard thionating agent. Using slightly more than 0.5 equivalents ensures mono-thionation, and the elevated temperature is necessary to drive the reaction to completion.

Step 3: Synthesis of 8-Benzyl-2-(methylthio)-1,3,8-triazaspiro[4.5]dec-1-en-4-one

The thiohydantoin is converted to a methylthioether. This is a key activation step, transforming the thione into a good leaving group for the subsequent amination.

Procedure:

  • Dissolve the thiohydantoin from Step 2 (11.0 g, 0.04 mol) in 150 mL of anhydrous DMF in a 250 mL round-bottom flask.

  • Cool the solution in an ice bath and add potassium carbonate (6.6 g, 0.048 mol) with stirring.

  • Add iodomethane (3.0 mL, 6.8 g, 0.048 mol) dropwise to the mixture. Caution: Iodomethane is toxic and a suspected carcinogen.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into 500 mL of ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. The product, 8-benzyl-2-(methylthio)-1,3,8-triazaspiro[4.5]dec-1-en-4-one, is usually obtained as a solid.

  • Rationale: The thione is deprotonated by the base (K₂CO₃) to form a thiolate, which then acts as a nucleophile, displacing the iodide from iodomethane in an Sₙ2 reaction.

Step 4: Synthesis of 2-Amino-8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one

The activated methylthio group is displaced by ammonia to form the final guanidine-like structure of the target molecule.

Procedure:

  • Place the S-methylated intermediate from Step 3 (9.0 g, 0.03 mol) in a high-pressure steel reactor.

  • Add 100 mL of a 7N solution of ammonia in methanol.

  • Seal the reactor and heat it to 80-90 °C for 24 hours with stirring.

  • Cool the reactor to room temperature and carefully vent to release the pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography to yield 2-amino-8-benzyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one.

  • Rationale: The methylthio group is an excellent leaving group. The high pressure and temperature are required to facilitate the nucleophilic substitution by ammonia.

Step 5: Synthesis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Dihydrochloride

The final step is the removal of the N-benzyl protecting group via catalytic hydrogenation. The product is isolated as its dihydrochloride salt, which is often more stable and easier to handle than the free base. The commercially available product is often in this salt form.[2]

Caption: Key chemical transformations in the final steps.

Procedure:

  • Dissolve the N-benzyl product from Step 4 (5.4 g, 0.02 mol) in 100 mL of methanol.

  • To this solution, add 4 mL of concentrated hydrochloric acid.

  • Carefully add 10% Palladium on Carbon (0.5 g) to the flask. Caution: Pd/C can be pyrophoric.

  • Fit the flask to a hydrogenation apparatus, flush with nitrogen, and then introduce hydrogen gas (balloon or Parr shaker at 50 psi).

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • The resulting solid is the crude dihydrochloride salt. It can be recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the pure 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride.

  • Rationale: Catalytic hydrogenation is a standard method for cleaving N-benzyl groups. The acidic medium ensures that the product is protonated, forming the dihydrochloride salt, which often improves solubility for the reaction and aids in crystallization.

Purification and Characterization

At each step of the synthesis, the identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and determine appropriate solvent systems for column chromatography.

  • Column Chromatography: For purification of intermediates, particularly after the thionation step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the products at each stage. The disappearance of the benzyl signals in the final step is a key indicator of successful deprotection.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • Potassium Cyanide (KCN): Extremely toxic by ingestion, inhalation, and skin contact. It reacts with acid to produce highly toxic hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit available and be trained in its use.

  • Lawesson's Reagent and Thionation Byproducts: Have a strong, unpleasant odor and are corrosive. Handle exclusively in a fume hood.

  • Iodomethane: Toxic, volatile, and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. The palladium catalyst can be pyrophoric, especially when dry and exposed to air. Ensure the reaction setup is properly grounded and purged with an inert gas before introducing hydrogen. Do not expose the dry catalyst to air.

References

A compiled list of references that support the chemical transformations described in this protocol.

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200275. Available at: [Link]

  • Morciano, G., et al. (2023). 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a F O -ATP Synthase c Subunit Glu 119 -Independent Mechanism That Prevents Oligomycin A-Related Side Effects. International Journal of Molecular Sciences, 24(7), 6184. Available at: [Link]

  • Lukyanchenko, E., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Journal of Chemistry, 2018, 9514783. Available at: [Link]

Sources

Application

Elucidation of the Gas-Phase Fragmentation Chemistry of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one via High-Resolution Mass Spectrometry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 1,3,8-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of novel therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,8-triazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of novel therapeutic candidates, including selective δ-opioid receptor agonists.[1] A comprehensive understanding of the analytical properties of these molecules is paramount for their development, from metabolic studies to quality control. This application note presents a detailed exploration of the predicted mass spectrometry fragmentation patterns of a key analog, 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one. Due to the absence of published fragmentation data for this specific molecule, this guide employs a predictive approach based on established principles of gas-phase ion chemistry. We propose characteristic fragmentation pathways under electrospray ionization (ESI) conditions and provide a robust, self-validating protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, designed to empower researchers in the structural confirmation and characterization of this and related spirocyclic compounds.

Introduction: The Analytical Challenge of Spirocyclic Systems

Spirocyclic molecules, defined by their unique three-dimensional structure where two rings are connected by a single quaternary carbon, present distinct challenges and opportunities in drug design.[2] Their rigid conformation can offer enhanced binding affinity and selectivity for biological targets.[1] The title compound, 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one, combines a piperidine ring with a creatinine-like 2-amino-imidazolin-4-one ring. This structure features multiple basic nitrogen atoms, making it an ideal candidate for analysis by positive-mode electrospray ionization mass spectrometry (ESI-MS).

While ESI is a soft ionization technique that typically yields an intact protonated molecule ([M+H]⁺), tandem mass spectrometry (MS/MS) is required to induce fragmentation and gain structural insights.[3][4] The fragmentation of spiro compounds is highly dependent on their specific structure, with cleavages often initiating at the spiro center or through ring-opening mechanisms.[5] This guide provides a foundational framework for interpreting these complex fragmentation patterns.

Predicted Fragmentation Pathways

The fragmentation of even-electron ions, such as the [M+H]⁺ species generated by ESI, is governed by principles distinct from the radical-driven chemistry of electron ionization (EI).[6] The process is driven by the mobility of the proton and the relative stability of the resulting fragment ions and neutral losses. For 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (C₇H₁₂N₄O, Monoisotopic Mass: 168.1011 Da), the protonated molecule ([C₇H₁₃N₄O]⁺) is expected at m/z 169.1089. Protonation is most likely to occur on the highly basic guanidinic nitrogen of the imidazolinone ring or the secondary amine of the piperidine ring.

Below is the chemical structure of the parent molecule, with atoms numbered to facilitate the discussion of fragmentation pathways.

Caption: Proposed major fragmentation pathways from the [M+H]⁺ ion.

Application Protocol: LC-MS/MS Analysis

This protocol provides a robust starting point for the analysis of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one on a typical high-resolution LC-MS/MS platform (e.g., Q-TOF or Orbitrap).

Materials and Reagents
  • Analyte: 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one [7]* Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additive: LC-MS grade Formic Acid.

  • Vials: 2 mL amber glass autosampler vials with caps.

Experimental Workflow

The overall workflow is designed for efficiency and reproducibility, moving from sample preparation to data acquisition and interpretation.

prep 1. Sample Preparation (1 mg/mL Stock in MeOH) dilute 2. Working Solution (1 µg/mL in 50:50 ACN:H₂O) prep->dilute lc 3. LC Separation (C18 Reversed-Phase) dilute->lc ms 4. MS Detection (ESI+) (Full Scan MS) lc->ms msms 5. Tandem MS (Data-Dependent MS/MS) ms->msms data 6. Data Analysis (Fragment Identification) msms->data

Caption: High-level experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Causality: A concentrated stock solution allows for accurate serial dilutions. Methanol is an excellent solvent for a wide range of polar organic molecules.
  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • From the stock, prepare a 1 µg/mL working solution in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
  • Trustworthiness: The use of 0.1% formic acid in the final dilution ensures the analyte is in a protonated state prior to injection, which is crucial for consistent ionization in positive ESI mode.

2. Liquid Chromatography (LC) Conditions:

  • Causality: Reversed-phase chromatography is ideal for separating moderately polar compounds from potential impurities. The gradient elution ensures that compounds are eluted with good peak shape in a reasonable time frame.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient: 5% B for 0.5 min, ramp to 95% B over 4 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Causality: The parameters are chosen to ensure efficient desolvation and ionization of the analyte while minimizing in-source fragmentation.
  • Ionization Mode: ESI Positive.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Drying Gas Flow: 10 L/min.
  • Nebulizer Pressure: 40 psi.
  • Full Scan MS Range: m/z 50-500.

4. Tandem Mass Spectrometry (MS/MS) Conditions:

  • Causality: Data-dependent acquisition automates the selection of precursor ions for fragmentation, ensuring that MS/MS spectra are acquired for the most abundant ions in the full scan. A stepped collision energy ensures that a wide range of fragments (from low-energy to high-energy dissociations) are observed.
  • Acquisition Mode: Data-Dependent Acquisition (DDA) or Auto-MS/MS.
  • Precursor Selection: Up to 3 most intense ions per scan.
  • Target Ion: Include m/z 169.11 on the inclusion list.
  • Collision Energy (CE): Use a stepped or ramped CE from 10-40 eV. This is a self-validating approach, as low CE will reveal the most stable, primary fragments, while higher CE will induce further fragmentation, helping to piece together the fragmentation pathways.

Expected Data and Interpretation

The analysis will yield a high-resolution mass for the precursor ion, confirming the elemental composition. The MS/MS spectrum will contain a series of fragment ions. By calculating the mass differences between the precursor and the fragments (neutral losses), one can deduce the fragmentation pathways.

Predicted m/z Neutral Loss (Da) Proposed Lost Fragment Origin Pathway
152.082717.0262NH₃Pathway B
141.087828.0211C₂H₄Pathway A
127.072142.0368C₃H₆Pathway A
127.087842.0211H₂NCNPathway B
126.056543.0187HNCOPathway B

Table 1: Summary of predicted key fragment ions and their origins for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one. Note: m/z values are calculated for the monoisotopic masses.

Conclusion

This application note provides a predictive but scientifically grounded guide to the mass spectrometric fragmentation of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one. The proposed fragmentation pathways, centered on the cleavage of the piperidine and imidazolinone rings, offer a robust framework for the interpretation of experimental data. The detailed LC-MS/MS protocol is designed to be both a starting point and a self-validating system for researchers. By understanding the gas-phase chemistry of this important scaffold, scientists and drug developers can accelerate the characterization and development of novel therapeutics based on the triazaspiro[4.5]decane core.

References

  • Shan, L., Wu, Y., Yuan, L., & Li, Y. (2017). Rapid Screening of Chemical Constituents in Rhizoma Anemarrhenae by UPLC-Q-TOF/MS Combined with Data Post-processing Techniques. ResearchGate. Available at: [Link]

  • Eberlin, M. N., et al. (2012). H2 Unimolecular Elimination in Electrospray Ionization Mass Spectrometry from Erythraline, a Spirocyclic Alkaloid. ResearchGate. Available at: [Link]

  • Kertesz, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • NextSDS. 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride - Chemical Substance Information. Available at: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available at: [Link]

  • Svitlyk, V., & Gandon, V. (2016). Triazaspirocycles: Occurrence, Synthesis, and Applications. PMC. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • University of Southampton. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Albanese, V., et al. (2023). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. PMC. Available at: [Link]

  • MDPI. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Available at: [Link]

  • Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]

  • PubChem. 1,3,8-Triazaspiro(4.5)decan-4-one. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. Available at: [Link]

  • PubMed. (2003). A mass spectrometry study of tirapazamine and its metabolites. insights into the mechanism of metabolic transformations and the characterization of reaction intermediates. Available at: [Link]

  • ResearchGate. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available at: [Link]

  • VCU Scholars Compass. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • Harper, S. (2023). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing SL. Available at: [Link]

  • Burford, N. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC. Available at: [Link]

  • Antonpoulou, S., et al. (2013). Bipolar mass spectrometry of labile coordination complexes, redox active inorganic compounds, and proteins using a glass nebulizer for sonic-spray ionization. PubMed. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Amino-1,3,8-triazaspirodec-1-en-4-one

Technical Support Center: Optimizing the Synthesis of 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with spirocyclic imidazolones. The target molecule, 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one (typically isolated as a dihydrochloride salt), is a critical pharmacophore found in CGRP receptor antagonists and potent hPTHR1 agonists [1, 2].

Synthesizing this spiro-fused system presents unique challenges, primarily involving tautomeric stability, steric hindrance around the spiro-center, and the reversibility of intermediate reactions. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes—focusing instead on the causality behind the chemistry and providing self-validating protocols to ensure your lab achieves high-yield, reproducible results.

Mechanistic Workflow: Selecting the Optimal Synthetic Route

Historically, two primary pathways are utilized to construct the 1,3,8-triazaspiro[1]decane core: the Strecker Route and the Bucherer-Bergs Route . While the Strecker route is shorter, it suffers from severe equilibrium reversibility. For robust scale-up, we strongly recommend the Bucherer-Bergs sequence followed by chlorination and amination [3].

Synthesis cluster_0 Route A: Bucherer-Bergs (Optimized) cluster_1 Route B: Strecker (Classic) A 1-Boc-4-piperidone B1 Spirohydantoin (1,3,8-triazaspiro[4.5]decane-2,4-dione) A->B1 (NH4)2CO3, KCN 60°C, 50% EtOH B2 alpha-Aminonitrile (4-amino-4-cyanopiperidine) A->B2 NH4Cl, KCN RT, H2O C1 2-Chloro-1,3,8-triazaspiro[4.5]dec-1-en-4-one B1->C1 POCl3, PhNMe2 95°C, 2h Target 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (Target Molecule) C1->Target NH3/MeOH Sealed Tube, 80°C B2->Target Cyanamide (NH2CN) Acidic Cond.

Synthetic pathways for 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one from 1-Boc-4-piperidone.

Quantitative Route Comparison
ParameterRoute A: Bucherer-Bergs + ChlorinationRoute B: Strecker + Cyanamide
Overall Yield 60 - 75% 30 - 45%
Intermediate Stability High (Spirohydantoin is bench-stable)Low (Aminonitrile is prone to reversion)
Scalability Excellent (Multi-kilogram scale)Moderate (HCN gas release risk)
Reaction Time ~48 hours total~72 hours total
Purification Need Recrystallization sufficientColumn chromatography often required

Self-Validating Experimental Protocol (Route A)

To guarantee success, this protocol incorporates In-Process Controls (IPCs) . Do not proceed to the next step unless the IPC validates the completion of the current transformation.

Step 1: Synthesis of 1-Boc-1,3,8-triazaspiro[1]decane-2,4-dione (Spirohydantoin)
  • Setup: In a round-bottom flask, dissolve 1-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of EtOH and H₂O.

  • Reagents: Add ammonium carbonate (4.0 eq) and potassium cyanide (1.5 eq). Caution: Highly toxic. Perform in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 60°C for 16 hours.

  • IPC (Self-Validation): Perform TLC (DCM:MeOH 9:1). The starting ketone will stain strongly with phosphomolybdic acid (PMA), while the product hydantoin remains near the baseline and is UV active.

  • Workup: Cool to room temperature. The product will precipitate. Filter, wash with cold water, and dry under a vacuum to afford a white solid.

Step 2: Chlorination to 1-Boc-2-chloro-1,3,8-triazaspiro[1]dec-1-en-4-one
  • Setup: Suspend the spirohydantoin (1.0 eq) in anhydrous toluene.

  • Catalysis: Add N,N-dimethylaniline (1.2 eq) followed by POCl₃ (3.0 eq) dropwise at 0°C [3].

  • Reaction: Heat to 95°C for 2 hours.

  • IPC (Self-Validation): Do not inject the raw reaction mixture into LC-MS. Quench a 10 µL aliquot into 1 mL of methanol. Analyze via LC-MS. You should observe the mass of the 2-methoxy adduct ([M+H]+ = 298.1), proving the highly reactive imidoyl chloride was successfully formed.

  • Workup: Concentrate under reduced pressure to remove excess POCl₃. Dilute with EtOAc and quench carefully with saturated aqueous NaHCO₃ at 0°C. Extract, dry over Na₂SO₄, and concentrate.

Step 3: Amination and Deprotection
  • Setup: Dissolve the crude 2-chloro intermediate in 7M NH₃ in Methanol (10 eq).

  • Reaction: Seal the mixture in a pressure vessel (autoclave or heavy-walled tube) and heat to 80°C for 12 hours.

  • IPC (Self-Validation): LC-MS should show complete disappearance of the 2-chloro/2-methoxy mass and the appearance of the 1-Boc-2-amino intermediate ([M+H]+ = 269.1).

  • Deprotection: Concentrate the mixture. Resuspend in DCM and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Final Workup: The target 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one dihydrochloride will precipitate as a white solid. Filter and wash with diethyl ether.

Troubleshooting Guides & FAQs

Q: Why does the Strecker reaction (Route B) yield a complex mixture instead of the pure aminonitrile? A: The formation of the α -aminonitrile is an equilibrium process governed by pH. If the reaction is not strictly buffered (using NH₄Cl), the intermediate can revert to the ketone and release HCN gas. Furthermore, the subsequent reaction of the aminonitrile with cyanamide requires forcing acidic conditions that often lead to the polymerization of cyanamide rather than productive cyclization. This causality makes Route B highly unreliable for scale-up[2].

Q: My chlorination of the spirohydantoin with POCl₃ is stalling at 20% conversion. How can I drive it to completion? A: POCl₃ alone is insufficiently electrophilic to activate the highly stable spirohydantoin tautomer. You are missing a nucleophilic catalyst. By adding N,N-dimethylaniline (or catalytic DMF), you form a highly reactive Vilsmeier-type intermediate (or stabilize the phosphoryl chloride adduct). This lowers the activation energy, accelerating the conversion from days to just 2 hours and preventing the thermal degradation of the spiro-piperidine core [3].

Q: During the amination step, I observe significant unreacted 2-chloro intermediate even after 24 hours of refluxing in methanolic ammonia. What is going wrong? A: The issue is ammonia volatility combined with the steric hindrance of the[1] spirocyclic center. Refluxing methanolic ammonia in an open or standard reflux setup causes the NH₃ gas to escape the solvent before it can act as a nucleophile. Causality: The reaction requires a high concentration of dissolved NH₃ at elevated temperatures to overcome the steric bulk. You must use a sealed pressure vessel (autoclave) to keep the ammonia in the liquid phase at 80°C.

Q: My final dihydrochloride salt is turning into a sticky gum rather than a free-flowing powder. How do I fix this? A: The dihydrochloride salt of 2-Amino-1,3,8-triazaspiro[1]dec-1-en-4-one is highly hygroscopic. If your 4M HCl in dioxane has absorbed atmospheric moisture, or if you are filtering the product in high-humidity ambient air, it will deliquesce. Ensure strictly anhydrous conditions during deprotection, and wash the final filter cake with anhydrous diethyl ether under a blanket of nitrogen.

References

  • Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Development of a Novel Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist (CH5447240), a Potent and Orally Available Small Molecule for Treatment of Hypoparathyroidism ACS Medicinal Chemistry Letters[Link]

  • The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs ACS Chemical Neuroscience[Link]

Sources

Optimization

Preventing oxidative degradation of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one during long-term storage

Technical Support Center: Stability and Storage of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Welcome to the technical support guide for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one. This resource is designed for resea...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability and Storage of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one

Welcome to the technical support guide for 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the long-term stability of this compound, with a specific focus on preventing oxidative degradation. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: FAQs - Fundamentals of Compound Stability

This section addresses the most common initial questions regarding the stability of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one.

Q1: What is 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one, and why is it particularly susceptible to oxidative degradation?

2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is a heterocyclic compound featuring a spirocyclic core.[1][2] Its chemical structure contains a guanidine-like moiety, which is known to be susceptible to oxidation.[3][4] The primary sites vulnerable to oxidation are the exocyclic amino group and the endocyclic C=N double bond (imine). The electron-rich nature of the guanidine group makes it a target for electrophilic attack by oxidizing species, including atmospheric oxygen, peroxides, and radical species.[5][6] This reactivity is a critical consideration for ensuring the compound's integrity during storage and handling.

Q2: What are the primary environmental factors that can initiate or accelerate the degradation of this compound?

The degradation of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is primarily influenced by a combination of environmental factors. Understanding these is the first step in prevention:

  • Oxygen: Atmospheric oxygen is the most common oxidant. Direct exposure, especially over long periods, can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the guanidine group.

  • Temperature: Higher temperatures increase the kinetic rate of chemical reactions, including oxidation.[7] Storing the compound at elevated temperatures will significantly shorten its shelf-life.

  • Humidity/Moisture: For solid-state compounds, moisture can act as a transport medium for reactants and can facilitate hydrolytic degradation pathways, which may occur alongside oxidation.[8][9][10] The presence of water can also promote the formation of reactive oxygen species.

  • Light (UV/Visible): High-energy photons can be absorbed by the molecule, promoting it to an excited state and making it more susceptible to reaction with oxygen (photolytic degradation).[11][12]

  • Trace Metals: Metal ions (e.g., iron, copper) can act as catalysts in oxidation reactions, significantly accelerating degradation even in trace amounts.[3]

Q3: What are the typical physical or analytical signs that my sample has degraded?

Early detection of degradation is crucial. Look for the following indicators:

  • Physical Changes: The most common sign is a change in color, often to a yellow or brown hue, which indicates the formation of chromophoric degradation products. Other signs include clumping of the powder (due to moisture uptake) or a change in solubility.

  • Analytical Changes: When analyzed by High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks, typically at different retention times. A stability-indicating analytical method is essential to accurately quantify these changes.[13][14]

Section 2: Recommended Storage and Handling Protocols

Proactive measures are the most effective way to ensure long-term stability.

Q4: What are the ideal conditions for the long-term storage of solid 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one?

To maximize the shelf-life of the solid compound, strict adherence to optimal storage conditions is necessary. We recommend a multi-layered approach to mitigate all major environmental risks.

ParameterRecommended ConditionRationale
Temperature -20°C or lower (-80°C is ideal)Reduces the kinetic rate of degradation reactions significantly.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air and provides a better protective layer in frequently opened containers.
Humidity Tightly sealed container with desiccantPrevents moisture ingress, which can accelerate both oxidative and hydrolytic degradation.[9]
Light Amber glass vial, stored in the darkProtects the compound from photolytic degradation by blocking UV and high-energy visible light.[11]
Container Borosilicate glass or inert polymerAvoids potential contamination with catalytic metal ions from lower-grade glass or reactive plastics.

Q5: I need to prepare a stock solution. How should I prepare and store it to minimize degradation?

Solutions are often more susceptible to degradation than the solid-state material.

  • Solvent Selection: Use high-purity, anhydrous, and de-gassed solvents. Solvents like DMSO or DMF should be from a freshly opened bottle or have been properly stored to prevent peroxide formation.

  • Inert Atmosphere: Before dissolving, purge the vial containing the solid compound with argon or nitrogen. After adding the solvent, sparge the solution gently with the inert gas for 1-2 minutes before sealing the container.

  • Antioxidant Addition: For applications where it will not interfere with downstream experiments, the addition of an antioxidant can be beneficial. The choice depends on the solvent and experimental context.[15][16]

Antioxidant TypeExampleTypical ConcentrationUse Case
Radical Scavenger Butylated hydroxytoluene (BHT)0.01 - 0.1%Effective in organic solvents for preventing free-radical chain reactions.[17]
Oxygen Scavenger N,N-diethylhydroxylamine0.1 - 0.5%Chemically removes dissolved oxygen from the solution.[18]
  • Storage: Store stock solutions frozen at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle re-introduces a small amount of air into the headspace of the vial.

Section 3: Troubleshooting Guide - Investigating Suspected Degradation

This section provides a logical workflow for diagnosing and confirming compound degradation.

Q6: I suspect my sample has degraded based on its appearance or poor experimental results. What is the first step?

The first step is to quarantine the suspect vial and document your observations. Compare it visually with a new, unopened vial if available. The definitive answer, however, must come from analytical testing.

A Suspicion of Degradation (e.g., color change, failed assay) B Quarantine Lot & Document Observations A->B C Perform Visual Comparison (vs. new lot or photo record) B->C D Analytical Confirmation Required C->D E Prepare Sample for HPLC Analysis (Use high-purity solvent) D->E F Analyze alongside a Certified Reference Standard or retained 'Time Zero' sample E->F G Compare Chromatograms F->G H Purity Specification Met? G->H I Sample is OK. Investigate other experimental variables. H->I Yes J Sample is Degraded. Discard and use a new lot. H->J No

Caption: Troubleshooting workflow for suspected sample degradation.

Q7: How do I analytically confirm that oxidative degradation has occurred and quantify its extent?

A stability-indicating HPLC method is the gold standard. This method must be able to resolve the parent peak from any potential degradation products, impurities, or excipients.

Protocol: Comparative HPLC Analysis

  • Standard Preparation: Carefully prepare a standard solution of known concentration using a certified reference standard or a freshly opened lot of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one.

  • Sample Preparation: Prepare your suspect sample at the exact same concentration and in the same diluent as the standard.

  • HPLC Analysis: Inject both the standard and the sample onto a suitable HPLC system (e.g., a C18 column with a mobile phase gradient of water and acetonitrile with a modifier like 0.1% formic acid).

  • Data Comparison:

    • Purity: Compare the peak area of the main compound in your sample to that of the standard. Calculate the purity of your sample relative to the standard. A significant decrease indicates degradation.

    • Impurities: Examine the chromatogram of your suspect sample for new peaks that are not present in the standard. The total area of these new peaks represents the percentage of degradation products.

Section 4: Advanced Protocols - Proactive Stability Assessment

For drug development professionals, proactively understanding a molecule's stability profile is a regulatory requirement and good scientific practice.[13]

Q8: How can I proactively identify the likely degradation products and pathways for my compound?

Forced degradation (or stress testing) is a powerful technique used to accelerate the degradation process, allowing for the rapid identification of potential degradation products and the development of robust, stability-indicating analytical methods.[11][12][14]

Protocol: Forced Oxidative Degradation Study

This protocol aims to generate a modest amount (5-20%) of degradation to facilitate analysis without completely destroying the sample.

  • Sample Preparation: Prepare several identical solutions of the compound in a suitable solvent (e.g., 50:50 water/acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Condition: To one set of samples, add hydrogen peroxide (H₂O₂) to a final concentration of 3%. Keep another set as an unstressed control.[12]

  • Incubation: Store both stressed and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots from both the stressed and control samples at various time points (e.g., 2, 8, 24 hours). Immediately quench the reaction if necessary (e.g., by adding sodium bisulfite) and dilute for analysis.

  • Analysis: Analyze all samples by a high-resolution analytical technique like LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Data Interpretation:

    • Use the HPLC data to track the formation of new peaks in the stressed samples over time.

    • Use the MS data to determine the mass-to-charge ratio (m/z) of these new peaks. An increase of +16 Da often suggests the addition of an oxygen atom (hydroxylation or N-oxide formation), a common oxidative modification.

    • This information helps build a degradation map and elucidate the structure of the degradants.

cluster_0 Hypothetical Oxidative Degradation Pathway Parent 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Oxidant + [O] (e.g., H₂O₂, O₂) Parent->Oxidant Product1 N-Oxide Derivative (on exocyclic amine) Oxidant->Product1 Product2 Hydroxylated Product (at C=N bond) Oxidant->Product2 Product3 Ring-Opened Product Product2->Product3 Further Oxidation/ Hydrolisis

Caption: Plausible oxidative degradation pathways for the compound.

Q9: How should I design a formal long-term stability study?

A formal stability study should be designed according to ICH (International Council for Harmonisation) guidelines, which are the regulatory standard.[12]

A Define Study Objective (e.g., establish shelf-life, test packaging) B Select Batches of Compound A->B C Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) B->C D Method Validated? C->D D->C No, refine method E Select Storage Conditions (ICH Guidelines: e.g., 25°C/60%RH, 40°C/75%RH) D->E Yes F Choose Time Points (e.g., 0, 3, 6, 9, 12, 24 months) E->F G Package Samples in Final Proposed Container Closure System F->G H Place Samples in Stability Chambers G->H I Pull & Analyze Samples at Each Time Point H->I J Analyze Data, Determine Trends, and Establish Shelf-Life I->J

Caption: Decision process for designing a formal stability study.

References

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(3), 119-127.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyxsci.com.
  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Nelsonlabs.com.
  • ResolveMass Laboratories. (2026).
  • Patel, Y., & Shah, N. (2018). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific & Development Research, 3(7).
  • Manjula, K., et al. (2009). Mechanistic Investigation of Uncatalyzed and Osmium(VIII) Catalyzed Oxidation of Guanidine by Ag(III) Periodate Complex in Aqueous Alkaline Medium: A Comparative Kinetic Approach. Industrial & Engineering Chemistry Research, 48(17), 7860-7866. [Link]

  • Koschnick, C., et al. (2020). Oxidation of Organic Molecules with a Redox-Active Guanidine Catalyst. Chemistry – A European Journal, 26(2), 344-348. [Link]

  • Fukuoka, E., et al. (1989). Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Chemical & Pharmaceutical Bulletin, 37(9), 2447-2450. [Link]

  • Dunn, E. (2023). Mechanisms of Formation of Novel Guanine-Guanine Cross-Links as Major End Products during One-Electron Oxidation of Guanine Deri. Thesis. [Link]

  • Cunningham, C., & Tang, J. (2023). Investigating the Effects of Moisture Content on the Thermal Stability of Solid-State Batteries. ECS Meeting Abstracts. [Link]

  • Lücker, S., et al. (2021). Growth of complete ammonia oxidizers on guanidine. Nature Communications, 12(1), 5961. [Link]

  • Danchin, A., et al. (2024). Metabolic Origin, Role and Fate of the Denaturant Guanidine. bioRxiv. [Link]

  • Badawy, S., & Hussain, M. (2007). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), 123-134. [Link]

  • Tian, B., et al. (2014). A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystallization. International Journal of Pharmaceutics, 475(1-2), 352-359. [Link]

  • Google Patents. (2017).
  • Zhang, W., et al. (2021). Chemical stability of sulfide solid-state electrolytes: stability toward humid air and compatibility with solvents and binders. Energy & Environmental Science, 14(5), 2079-2109. [Link]

  • Popa, D. E., et al. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. Molecules, 28(23), 7794. [Link]

  • Zhang, Y., et al. (2024). Research Progress of Antioxidant Additives for Lubricating Oils. Molecules, 29(7), 1585. [Link]

  • Google Patents. (2012). US20120271026A1 - Inhibition of amine oxidation.
  • NextSDS. (n.d.). 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride. Nextsds.com. [Link]

Sources

Troubleshooting

Overcoming low reactivity of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one in cross-coupling reactions

[label Visualizing Troubleshooting Flow I'm now integrating the troubleshooting flowchart into the Support Center, using a decision tree format, to guide the optimization of the cross-coupling process. The DOT diagrams s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[label

Visualizing Troubleshooting Flow

I'm now integrating the troubleshooting flowchart into the Support Center, using a decision tree format, to guide the optimization of the cross-coupling process. The DOT diagrams showcase the step-by-step troubleshooting, with each decision offering distinct outcomes for researchers. The flowchart covers ligand, catalyst selection, and various yields.

Refining Troubleshooting Diagrams

I'm now revising the troubleshooting flowchart to incorporate more specific decision points and potential solutions, using a decision tree format. Each outcome will link to detailed explanations within the Support Center. I've also incorporated the diagrams to show how each decision leads to different outcomes, like higher yields.

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals encountering reactivity bottlenecks with the 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold.

This spirocyclic core is a highly privileged structure in medicinal chemistry, frequently utilized in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) inhibitors and delta opioid receptor agonists[1]. However, its dense array of heteroatoms presents significant challenges in transition-metal-catalyzed C–N bond formations. Below, we dissect the causality behind these failures and provide field-proven, self-validating solutions.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why does 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one consistently stall my Buchwald-Hartwig aminations, often resulting in rapid palladium black precipitation? The Causality: The failure is rarely due to the nucleophilicity of the piperidine nitrogen (N8). Instead, the issue stems from the 2-aminoimidazolone moiety (positions 1–4). This dense network of hydrogen-bond donors and acceptors (N1, N3, the exocyclic amine, and the carbonyl oxygen) acts as a multidentate chelator. When the Pd(II) oxidative addition complex encounters this scaffold, the 2-aminoimidazolone motif irreversibly coordinates to the metal center, displacing the phosphine ligands. This phenomenon, known as catalyst poisoning, traps the palladium in an unreactive state, leading to aggregation and precipitation of inactive Pd(0) (palladium black)[2].

Q2: How can I rationally select a ligand to overcome this catalyst poisoning without resorting to protecting groups? The Causality: To prevent the spiro-scaffold from chelating the metal, you must create a steric shield around the palladium center. Standard bidentate ligands (like BINAP or dppf) leave the axial coordination sites exposed. By switching to highly bulky, monodentate biaryl phosphines (e.g., BrettPhos, tBuBrettPhos) or sterically demanding N-heterocyclic carbenes (NHCs) like Pd-PEPPSI-IPentCl, the massive steric bulk of the ligand physically blocks the 2-aminoimidazolone from coordinating, forcing the reaction to proceed exclusively via the more sterically accessible piperidine N8[2].

Mechanism Start Pd(0) Catalyst + Aryl Halide OxAdd Oxidative Addition [Pd(II) Intermediate] Start->OxAdd Spiro 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (Multidentate Chelator) OxAdd->Spiro Addition of Amine Poison Irreversible Chelation (Catalyst Poisoning) Spiro->Poison Standard Ligands (e.g., BINAP, dppf) Bulky Steric Shielding (BrettPhos / Pd-PEPPSI-IPentCl) Spiro->Bulky Bulky Ligands DeadEnd Reaction Stalled (Pd Black Precipitation) Poison->DeadEnd AmineCoord Productive Amine Binding at Piperidine N8 Bulky->AmineCoord RedElim Reductive Elimination AmineCoord->RedElim RedElim->Start Pd(0) Regeneration Product Cross-Coupled Product RedElim->Product

Mechanistic divergence: Catalyst poisoning vs. productive cross-coupling via steric shielding.

Q3: If direct coupling fails despite ligand optimization, what is the most robust protection strategy for this specific spirocycle? The Causality: If the aryl halide is exceptionally hindered, even BrettPhos may fail. In these cases, you must mask the chelating nitrogens. While Boc protection is common, the Trityl (triphenylmethyl) group is superior for this scaffold. The massive steric footprint of the Trityl group completely abolishes the chelating ability of the 2-aminoimidazolone ring, rendering the molecule a simple, well-behaved secondary piperidine.

Q4: Are there viable alternatives to palladium if the substrate remains unreactive? The Causality: Yes. High-Throughput Experimentation (HTE) has demonstrated that copper-mediated Chan-Lam couplings or nickel-catalyzed reductive cross-couplings can bypass palladium-specific poisoning pathways[1],[3]. However, these require strict anhydrous conditions and specific directing groups.

📊 Quantitative Data: Catalyst & Ligand Performance

The following table summarizes the expected performance of various catalytic systems when attempting C–N cross-coupling at the piperidine N8 position of the unprotected spirocycle.

Catalyst SystemLigand TypeChelation ResistanceTypical Yield (%)Primary Failure Mode
Pd(OAc)₂ / BINAP Bidentate PhosphineLow< 10%Catalyst Poisoning (Pd Black)
Pd₂(dba)₃ / XPhos Monodentate BiarylModerate30 - 45%Partial Chelation / Slow Turnover
Pd₂(dba)₃ / BrettPhos Bulky MonodentateHigh75 - 90%None (Steric Shielding Effective)
Pd-PEPPSI-IPentCl Bulky NHCVery High80 - 95%None (Highly active at low loading)

🧪 Self-Validating Protocol: Trityl-Protection & BrettPhos-Mediated Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Trityl Protection of the 2-Aminoimidazolone Core

  • Suspend 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) and cool to 0 °C.

  • Dropwise add Trityl chloride (Trt-Cl, 1.1 equiv) dissolved in DMF. Stir at room temperature for 12 hours.

  • Quench with water and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF.

  • Validation Checkpoint: Perform LC-MS. You must observe a mass shift of +242 Da. On TLC (10% MeOH/DCM), the product should move significantly higher (Rf ~0.6) compared to the baseline-stuck starting material.

Step 2: Buchwald-Hartwig Cross-Coupling

  • In an oven-dried Schlenk tube, combine the Trityl-protected spirocycle (1.0 equiv), aryl bromide (1.2 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (2 mol%), and BrettPhos (4 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous, degassed Toluene (0.1 M) and heat to 90 °C for 8 hours.

  • Validation Checkpoint: Monitor the reaction color. A productive catalytic cycle will transition to a clear, pale yellow/orange solution. If the solution turns opaque black within 30 minutes, moisture has entered the system or the Trityl protection failed, leading to catalyst death.

Step 3: Global Deprotection

  • Dissolve the crude coupled product in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether.

  • Validation Checkpoint: The trityl group will cleave to form the highly stable trityl cation (visible as a bright yellow color in TFA). Upon ether trituration, the desired cross-coupled product will precipitate cleanly as a white/off-white TFA salt.

🔄 Troubleshooting Workflow

Troubleshooting Step1 1. Initial Trial Standard Buchwald-Hartwig (Pd2(dba)3, BINAP, Toluene) Cond1 Yield > 80%? Step1->Cond1 Step2 2. Ligand Optimization Switch to BrettPhos or Pd-PEPPSI-IPentCl Cond1->Step2 No (Poisoning) Success Proceed to Isolation & Deprotection Cond1->Success Yes Cond2 Yield > 80%? Step2->Cond2 Step3 3. Protection Strategy Install Trityl group on 2-aminoimidazolone N1/N3 Cond2->Step3 No (Steric Clash) Cond2->Success Yes Cond3 Coupling Successful? Step3->Cond3 Step4 4. Alternative Methods Ni-Catalysis or Cu-Mediated Chan-Lam Cond3->Step4 No Cond3->Success Yes

Step-by-step troubleshooting workflow for spirocyclic cross-coupling reactions.

References

  • 1,3,8-Triazaspiro[4.5]decane-2,4-diones as Efficacious Pan-Inhibitors of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3)
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Public
  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery | RSC.

Sources

Optimization

Best practices for handling and storing moisture-sensitive 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one salts

Technical Support Center: Handling & Storing Moisture-Sensitive 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Salts As a spirocyclic intermediate critical for the synthesis of complex neurotherapeutics (such as BACE1 and...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storing Moisture-Sensitive 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Salts

As a spirocyclic intermediate critical for the synthesis of complex neurotherapeutics (such as BACE1 and Nav1.7 inhibitors), 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one is typically isolated as a hydrochloride or dihydrochloride salt. While the salt form improves aqueous solubility and stability of the imino-hydantoin core, it introduces severe hygroscopicity.

This guide provides field-proven, self-validating methodologies to troubleshoot and optimize the handling of this moisture-sensitive compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does the dihydrochloride salt clump and become sticky so rapidly on the benchtop? A: The causality lies in the thermodynamics of the salt's crystal lattice. The triazaspiro core possesses a high charge density when protonated. Combined with the highly hydrophilic chloride counterions, this creates a strong thermodynamic driving force for hydrogen bonding with atmospheric water molecules[1]. Upon exposure to ambient humidity (>40% RH), the salt undergoes rapid moisture sorption and eventual deliquescence (dissolving in its own absorbed water)[2].

Q: My reaction yields are inconsistent when using this intermediate in cross-coupling reactions. How can I fix this? A: Trace moisture introduces two critical failure modes in downstream synthesis:

  • Stoichiometric Error: Because the compound rapidly gains water mass, benchtop weighing results in a stoichiometric deficit of the actual active pharmaceutical ingredient (API).

  • Reagent Quenching: Absorbed water will aggressively quench moisture-sensitive reagents (e.g., organometallics or sensitive Pd-catalysts) used in subsequent steps[3]. Solution: Never assume the mass on the balance is purely your compound. Validate the water content using Karl Fischer titration[4]. If the water content exceeds 0.5% w/w, you must re-dry the batch and transition to glovebox handling.

Q: The 1H NMR spectrum of my stored compound shows broad peaks and shifting baselines. Is the spirocyclic ring degrading? A: Not necessarily. While the imine bond can undergo hydrolysis under prolonged aqueous exposure, peak broadening (particularly in DMSO-d6) is usually a physical artifact of moisture[4]. The absorbed water undergoes rapid proton exchange with the amine and imine protons of the spiro-core, averaging the signals and broadening the peaks. Self-Validation Step: Dry your NMR solvent over activated 3Å molecular sieves for 24 hours prior to use. If the peaks sharpen, the issue was reversible moisture absorption. If new distinct peaks appear (e.g., corresponding to ring-opened ketones), irreversible hydrolysis has occurred, and the batch must be discarded.

Part 2: Stability & Moisture Uptake Data

To predict the behavior of 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride under various conditions, consult the quantitative stability matrix below:

Storage/Handling ConditionAmbient RHExposure TimeExpected Moisture Uptake (% w/w)Physical StateDownstream Impact
-20°C, Sealed with Desiccant< 5%> 6 months< 0.5%Free-flowing powderOptimal for catalytic workflows
Benchtop, Unsealed40-50%15 minutes2.0 - 5.0%Clumping, stickyWeighing errors (±5% mass)
Benchtop, Unsealed> 75%1 hour> 10.0%Deliquescence (liquid-like)Reagent quenching, hydrolysis

Part 3: Self-Validating Experimental Protocols

Protocol A: Glovebox-Free Rapid Transfer & Weighing

Causality & Validation: Standard weighing on an analytical balance allows hygroscopic salts to absorb moisture continuously, leading to an unstable, drifting mass reading. "Weighing by difference" ensures the exact mass transferred is known and isolates the compound from ambient air[4].

  • Equilibration: Remove the sealed storage container from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric water onto the powder.

  • Preparation: Pre-weigh a dry, inert-gas-purged reaction vial fitted with a septum cap. Record this as the Tare Weight.

  • Rapid Transfer: Working swiftly, open the stock container, transfer the estimated required mass of the triazaspiro salt into the reaction vial, and immediately seal both containers.

  • Validation (Difference Weighing): Re-weigh the sealed reaction vial. Subtract the Tare Weight to determine the exact mass of the anhydrous salt transferred.

  • Solubilization: Inject your anhydrous reaction solvent directly through the septum to dissolve the salt without exposing it to air.

Protocol B: Karl Fischer Titration for Moisture Quantification

Causality & Validation: Loss on Drying (LOD) methods are insufficient for this compound, as heat can degrade the imine bond. Karl Fischer (KF) titration provides a chemically specific, self-validating measurement of trace water[2][5].

  • Calibration: Calibrate the volumetric or coulometric KF titrator using a known water standard (e.g., analytical grade disodium tartrate dihydrate, 15.65% water)[2].

  • Sample Prep: In a low-humidity environment (<15% RH) or glovebox, accurately weigh 50–100 mg of the triazaspiro salt into a sealed, dry syringe.

  • Injection: Inject the solid directly into the KF titration vessel. Ensure the vessel contains a methanol/formamide solvent blend to guarantee complete dissolution of the polar spirocyclic core.

  • Titration: Titrate to the electrometric dead-stop endpoint.

  • Validation Check: If the calculated water content is >0.5% w/w, the batch must be dried in a vacuum oven at ambient temperature over P2O5 before use in sensitive catalysis.

Part 4: Workflow Visualization

HandlingWorkflow Start Receive 2-Amino-1,3,8-triazaspiro [4.5]dec-1-en-4-one Salt Store Store at -20°C in Desiccator Start->Store Immediate Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Weigh Determine Precision Needed Equilibrate->Weigh Glovebox High Precision / Catalysis Use Glovebox (Ar/N2) Weigh->Glovebox <100 mg or Sensitive Rxn Bench Bulk Synthesis Benchtop Rapid Transfer Weigh->Bench >100 mg or Aqueous Rxn KF Karl Fischer Titration Validate <0.5% H2O Glovebox->KF Bench->KF React Proceed to Reaction KF->React Pass KF->Store Fail (Re-dry) Store->Equilibrate Before Opening

Figure 1: Decision matrix for handling and weighing moisture-sensitive triazaspiro salts.

References

  • Title: 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride Product Information. Source: Sigma-Aldrich. URL: ]">https://www.sigmaaldrich.com

  • Title: Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions (Handling Air/Moisture Sensitive Compounds). Source: ACS Organic Letters. URL: [Link]3]

  • Title: Managing the Hygroscopic Nature of Hydrochloride Salts in Experiments. Source: Benchchem. URL: ]">https://www.benchchem.com[4]

  • Title: Effect of Counterions on Physicochemical Properties of Salts. Source: PubMed Central (PMC). URL: [Link]2]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Source: Semantic Scholar. URL: ]">https://www.semanticscholar.org[1]

  • Title: Synthesis, Characterization, and Stability Assessment for Hydrochloride Salts. Source: MDPI Pharmaceutics. URL: ]">https://www.mdpi.com[5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of the 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one Scaffold: An Analysis of Published Routes

For Researchers, Scientists, and Drug Development Professionals The 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold is a key pharmacophore with significant therapeutic potential, particularly in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold is a key pharmacophore with significant therapeutic potential, particularly in the development of novel delta opioid receptor (DOR) agonists for neurological disorders.[1][2][3] Its unique three-dimensional structure offers opportunities for designing selective and potent drug candidates. However, the successful synthesis of this complex heterocyclic system is paramount for advancing research and development in this area. This guide provides a comparative analysis of published synthetic strategies for the core 1,3,8-triazaspiro[4.5]decan-4-one framework and its derivatives, offering insights into their reproducibility, scalability, and potential for chemical diversification.

Introduction to the Therapeutic Relevance

The 1,3,8-triazaspiro[4.5]decane scaffold has emerged as a promising chemotype for targeting G-protein coupled receptors (GPCRs).[1] Specifically, derivatives of this scaffold have been identified as selective DOR agonists, which are of interest for treating conditions such as chronic pain and other neurological disorders.[1][2] The differentiation of this chemotype from other DOR agonists that have exhibited adverse effects in preclinical studies underscores its importance.[1] Furthermore, related spirocyclic structures are being investigated as inhibitors of the mitochondrial permeability transition pore (mPTP), suggesting broader therapeutic applications in areas like cardioprotection.[4][5]

Comparative Analysis of Synthetic Routes

Route 1: Reductive Amination Approach

A common and versatile method for the synthesis of 8-substituted-1,3,8-triazaspiro[4.5]decan-4-ones involves the reductive amination of a ketone with a suitable amine. This approach is highlighted in a European Patent, which describes the synthesis of a variety of derivatives.[6]

Experimental Workflow: Reductive Amination

ketone Substituted Cyclohexanone product 8-Substituted-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ketone->product Reductive Amination Conditions amine 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one amine->product

Caption: Reductive amination for the synthesis of 8-substituted triazaspiro[4.5]decan-4-ones.

This method offers the advantage of introducing diversity at the 8-position of the spirocycle by varying the ketone starting material. The patent describes the synthesis of numerous analogues with different substituents on the cyclohexyl ring.[6]

Route 2: Strecker Reaction for Spiro-Hydantoins

Another established method for constructing related spirocyclic systems is the Strecker synthesis, which can be adapted to produce spiro-hydantoins. This approach involves the reaction of a cyanohydrin with an ammonium salt and a source of cyanide, followed by hydrolysis and cyclization. A study on 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives utilized this methodology to synthesize compounds with myelostimulating activity.[7]

Experimental Workflow: Strecker Synthesis of Spiro-Hydantoins

cyanohydrin Cyanohydrin of N-alkoxyalkylpiperidine product 1,3,8-Triazaspiro[4.5]decane-2,4-dione cyanohydrin->product reagents Ammonium Carbonate reagents->product Reaction & Cyclization

Caption: Strecker synthesis for the preparation of spiro-hydantoins.

The Strecker reaction is a powerful tool for the formation of α-amino acids and their derivatives, and its application to the synthesis of spiro-hydantoins demonstrates its utility in generating complex heterocyclic scaffolds.

Route 3: Cyclization of Carboxamidopiperidines

A patent from 1966 describes a multi-step synthesis of substituted 1,3,8-triazaspiro[4.5]decanes.[8] A key step in this process is the cyclization of a carboxamidopiperidine derivative. This cyclization can be effected by treatment with various reagents, including formamide or acylating agents like anhydrides of low molecular weight carboxylic acids.[8]

Experimental Workflow: Cyclization of Carboxamidopiperidines

carboxamide Substituted Carboxamidopiperidine product 1,3,8-Triazaspiro[4.5]dec-2-ene or decane carboxamide->product cyclizing_agent Formamide or Acylating Agent cyclizing_agent->product Cyclization

Caption: Cyclization of carboxamidopiperidines to form the triazaspiro[4.5]decane core.

This route provides a foundational method for constructing the core spirocyclic system, which can then be further functionalized. The choice of cyclizing agent can influence the final product, leading to either the saturated decane or the unsaturated dec-2-ene derivative.[8]

Comparison of Synthetic Routes

Route Key Transformation Advantages Potential Challenges Reported Yields References
Route 1 Reductive AminationHigh potential for diversification at the 8-position.Requires pre-synthesis of the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core.Not explicitly stated, but implied to be efficient for generating a library of compounds.[6]
Route 2 Strecker SynthesisUtilizes readily available starting materials. Well-established reaction for α-amino acid derivatives.May require harsh conditions for hydrolysis and cyclization.Not explicitly stated.[7]
Route 3 Cyclization of CarboxamidopiperidinesProvides a fundamental route to the core scaffold.Multi-step synthesis of the carboxamidopiperidine precursor is required.Not explicitly stated.[8]

Reproducibility and Experimental Considerations

The reproducibility of any synthetic route is contingent upon careful control of reaction parameters. While the cited literature provides the general framework for these syntheses, researchers should consider the following factors to ensure successful and reproducible outcomes:

  • Purity of Starting Materials: The purity of the initial ketones, amines, and other reagents is critical. Impurities can lead to side reactions and lower yields.

  • Reaction Conditions: Strict control of temperature, reaction time, and stoichiometry is essential. For instance, in reductive amination, the choice of reducing agent and solvent can significantly impact the outcome.

  • Purification Methods: The final products often require purification by column chromatography or recrystallization. The choice of solvent systems for chromatography and recrystallization should be optimized for each specific derivative.

  • Characterization: Thorough characterization of the final products using techniques such as NMR, Mass Spectrometry, and HPLC is necessary to confirm the structure and purity. The provided search results include some characterization data for related compounds.[4][5]

Conclusion

The synthesis of the 2-amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one scaffold and its analogues is a critical step in the development of new therapeutics. While a single, universally applicable protocol is not available, the analysis of published routes for the core 1,3,8-triazaspiro[4.5]decan-4-one framework provides valuable insights for researchers. The reductive amination, Strecker synthesis, and cyclization of carboxamidopiperidines represent viable strategies for accessing this important class of molecules. By carefully considering the advantages and potential challenges of each route and optimizing experimental conditions, researchers can reproducibly synthesize these compounds and advance their drug discovery programs.

References

  • 2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one - Benchchem. (n.d.).
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Albanese, V., Pedriali, G., Fabbri, M., Ciancetta, A., Ravagli, S., Roccatello, C., ... & Pacifico, S. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907.
  • Fan, X., Zhao, Y., et al. (2020). Synthesis of highly functionalized chiral spirocyclopentyl p-dienones with palladium catalysis. Organic Letters, 22(1), 183-187.
  • Cui, H., et al. (2024). Iron(II)-catalyzed synthesis of polyfunctionalized cyclopentylamines.
  • Wang, Z., et al. (2022). [3 + 2] cycloaddition for 2-amino-spiro[4.5]decane-6-ones. Organic & Biomolecular Chemistry, 20(1), 100-104.
  • 2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride - NextSDS. (n.d.).
  • 1,3,8-Triaza-spiro 4,5 decan-4-on derivatives. (1999). European Patent Office. EP 0921125 A1.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. (2018). ResearchGate.
  • Substituted 1, 3, 8-triaza-spiro (4, 5) decanes. (1966). Google Patents. US3238216A.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. (2024). PubMed.
  • Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype. (2024). ResearchGate.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
Reactant of Route 2
2-Amino-1,3,8-triazaspiro[4.5]dec-1-en-4-one
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